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Compound Name: 3'-Bromo-4'-fluoropropiophenone

Cat. No.: B1271923

An In-depth Technical Guide to 3'-Bromo-4'-
fluoropropiophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical
properties of 3'-Bromo-4'-fluoropropiophenone, a halogenated aromatic ketone of interest in
synthetic and medicinal chemistry. Due to the limited availability of specific experimental data
for this compound in publicly accessible literature, this document also includes extrapolated
information from closely related analogs, such as 3'-Bromo-4'-fluoroacetophenone, to provide a
more complete profile. This guide is intended to serve as a valuable resource for researchers
and professionals engaged in drug discovery and development by consolidating available data
on its characteristics, potential synthetic routes, and putative applications.

Introduction

3'-Bromo-4'-fluoropropiophenone is a substituted aromatic ketone characterized by the
presence of bromine and fluorine atoms on the phenyl ring. Such halogenated organic
molecules are of significant interest in medicinal chemistry as the incorporation of halogens can
profoundly influence a compound's pharmacokinetic and pharmacodynamic properties,
including metabolic stability, lipophilicity, and binding affinity to biological targets. While specific
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biological activities for 3'-Bromo-4'-fluoropropiophenone are not extensively documented, its
structural motifs are present in various biologically active compounds. This guide aims to
collate the known physical and chemical data for 3'-Bromo-4'-fluoropropiophenone and to
provide a framework for its potential synthesis and further investigation.

Physical and Chemical Properties

The known physical and chemical properties of 3'-Bromo-4'-fluoropropiophenone are
summarized in the table below. It is important to note that some properties, such as boiling
point, density, and solubility, are not readily available in the cited literature and would require
experimental determination.

Property Value Source(s)

IUPAC Name 1~(3-Bromo-4- N/A
fluorophenyl)propan-1-one

CAS Number 202865-82-5 [1]

Molecular Formula CoHsBrFO [1]

Molecular Weight 231.06 g/mol [1]

Appearance White crystalline powder [1]

Melting Point 60-64 °C [1]

Boiling Point Data not available

Density Data not available

Solubility Data not available

SMILES ;CC(=O)C1=CC(=C(C=C1)F) ]
r

Synthesis

A specific, detailed experimental protocol for the synthesis of 3'-Bromo-4'-
fluoropropiophenone is not readily available in the surveyed literature. However, a plausible
and commonly employed method for the synthesis of such aromatic ketones is the Friedel-
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Crafts acylation. This reaction involves the acylation of an aromatic ring with an acyl halide or

anhydride in the presence of a Lewis acid catalyst.

For the synthesis of 3'-Bromo-4'-fluoropropiophenone, the logical starting material would be

1-bromo-2-fluorobenzene, which would be acylated with propanoyl chloride or propionic

anhydride.

Hypothetical Experimental Protocol (Based on Friedel-Crafts Acylation Principles):

Materials:

1-Bromo-2-fluorobenzene

Propanoyl chloride

Anhydrous aluminum chloride (AICI3)

Dichloromethane (DCM) or another suitable inert solvent
Hydrochloric acid (HCI), dilute solution

Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0a4)

Procedure:

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon),
suspend anhydrous aluminum chloride in dichloromethane.

Cool the suspension in an ice bath.
Add propanoyl chloride dropwise to the stirred suspension.

After the addition is complete, add 1-bromo-2-fluorobenzene dropwise, maintaining the low
temperature.
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 After the addition of the aromatic substrate, allow the reaction mixture to warm to room
temperature and stir for several hours, monitoring the reaction progress by Thin Layer
Chromatography (TLC).

o Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker
of ice and dilute hydrochloric acid.

o Separate the organic layer using a separatory funnel.

» Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and
brine.

» Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

« Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude
product.

o Purify the crude 3'-Bromo-4'-fluoropropiophenone by recrystallization or column
chromatography.

Reactants

Al (Catalys) |——————
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Caption: Hypothetical workflow for the synthesis of 3'-Bromo-4'-fluoropropiophenone.
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Spectroscopic Data

Specific spectroscopic data (*H NMR, 13C NMR, IR, Mass Spectrometry) for 3'-Bromo-4'-

fluoropropiophenone are not available in the reviewed literature. For reference, the expected

spectral characteristics can be inferred from closely related structures.

e 1H NMR: The spectrum would be expected to show a triplet and a quartet for the ethyl group
protons. The aromatic protons would appear as complex multiplets in the aromatic region,
with coupling patterns influenced by the bromine and fluorine substituents.

13C NMR: The spectrum would display signals for the carbonyl carbon, the two carbons of
the ethyl group, and the six aromatic carbons. The carbon atoms directly bonded to bromine
and fluorine would show characteristic chemical shifts and coupling with the fluorine atom.

IR Spectroscopy: A strong absorption band characteristic of the carbonyl (C=0) stretching
vibration would be expected around 1680-1700 cm~1. Bands corresponding to C-H stretching
of the aromatic ring and the alkyl chain, as well as C-Br and C-F stretching vibrations, would
also be present.

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M*) and a
characteristic M+2 peak of similar intensity due to the presence of the bromine atom
(isotopes 7°Br and ®1Br). Fragmentation patterns would likely involve the loss of the ethyl
group and other fragments from the aromatic ring.

Reactivity and Potential Applications in Drug
Development

The reactivity of 3'-Bromo-4'-fluoropropiophenone is dictated by its functional groups: the

ketone, the aromatic ring, and the halogen substituents.

Ketone Group: The carbonyl group can undergo various reactions, such as reduction to a
secondary alcohol, reductive amination, and reactions with nucleophiles at the alpha-carbon.

Aromatic Ring: The bromine and fluorine atoms are deactivating, ortho-, para-directing
groups for electrophilic aromatic substitution, though such reactions may be less favorable.
The bromine atom, in particular, is a versatile handle for cross-coupling reactions (e.qg.,
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Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of a wide range of
substituents.

The presence of both a bromo and a fluoro substituent on the propiophenone scaffold makes
this compound a potentially valuable building block in medicinal chemistry. Halogenated
aromatic ketones are precursors to a variety of heterocyclic compounds and other complex
molecules with diverse pharmacological activities. While no specific biological activity has been
reported for 3'-Bromo-4'-fluoropropiophenone itself, related propiophenone derivatives have
been investigated for various therapeutic applications.

3'-Bromo-4'-fluoropropiophenone
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Caption: Potential reactivity and applications of 3'-Bromo-4'-fluoropropiophenone.

Safety Information

Based on available safety data for this and structurally similar compounds, 3'-Bromo-4'-
fluoropropiophenone should be handled with care.
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» Hazard Statements: Toxic if swallowed. Irritating to eyes, respiratory system, and skin.[1]

e Precautionary Statements: In case of contact with eyes, rinse immediately with plenty of
water and seek medical advice. Wear suitable gloves and eye/face protection. In case of
accident or if you feel unwell, seek medical advice immediately.[1]

It is imperative to consult the Safety Data Sheet (SDS) from the supplier before handling this
chemical and to use appropriate personal protective equipment (PPE) in a well-ventilated area.

Conclusion

3'-Bromo-4'-fluoropropiophenone is a chemical intermediate with potential for applications in
organic synthesis and drug discovery. While detailed experimental data for this specific
compound is limited, its structural features suggest it is a versatile building block. The
information compiled in this guide, including its known properties and a plausible synthetic
approach, provides a foundation for researchers to further explore its chemistry and potential
biological activities. Further experimental work is necessary to fully characterize its physical,
chemical, and pharmacological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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